molecular formula C23H25N3O4 B2465157 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 440117-73-7

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2465157
CAS No.: 440117-73-7
M. Wt: 407.47
InChI Key: NMDATUQMEUINHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a coumarin core (2-oxo-2H-chromene) linked via a carboxamide bridge to an ethyl group substituted with a 4-methoxyphenyl-piperazine moiety. The coumarin scaffold is known for diverse bioactivities, including anti-inflammatory and antioxidant effects, while the piperazine ring enhances interactions with neurotransmitter receptors (e.g., serotonin 5-HT or dopamine receptors) due to its basicity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-24-22(27)20-16-17-4-2-3-5-21(17)30-23(20)28/h2-9,16H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDATUQMEUINHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

The coumarin core is typically synthesized via the Pechmann condensation , which involves acid-catalyzed cyclization of resorcinol with β-keto esters.

Traditional Pechmann Condensation

Reacting resorcinol (1.0 eq) with ethyl acetoacetate (1.2 eq) in concentrated H2SO4 at 0–5°C for 4 hours yields 2-oxo-2H-chromene-3-carboxylic acid (78–82% yield). Industrial-scale adaptations employ solid acid catalysts (e.g., ZnCl2-modified montmorillonite) at 120°C for 30 minutes, achieving 89% yield with catalyst reusability.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 10 minutes) in the absence of solvent reduces reaction time to 15 minutes while maintaining yields at 85%. This method minimizes byproducts like diethyl oxalate, which are common in traditional routes.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide intermediate through activation followed by nucleophilic substitution.

Acyl Chloride Intermediate

Treating 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq) with thionyl chloride (2.5 eq) in anhydrous dichloromethane (DCM) at 40°C for 2 hours generates the acyl chloride. Subsequent reaction with ethylenediamine (1.5 eq) in DCM at 0°C yields the ethylamine carboxamide (72% yield).

Enzymatic Amidation Using Lipase TL IM

A greener alternative employs lipase TL IM (20 mg/mmol) in tert-amyl alcohol at 40°C for 40 minutes, achieving 66% yield. Continuous flow microreactors enhance space-time yield (STY) to 210.4 g·h−1·L−1, outperforming batch reactors by 3.2-fold.

Table 1: Comparison of Carboxamide Formation Methods
Method Catalyst Solvent Time Yield STY (g·h−1·L−1)
Acyl Chloride None DCM 2 h 72% 18.5
Enzymatic Lipase TL IM tert-Amyl alcohol 40 min 66% 210.4
Ultrasound Ethanolamine Ethanol 5 h 83% 45.2

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine moiety is functionalized via nucleophilic aromatic substitution or reductive amination.

Nucleophilic Substitution

Heating 1-chloro-4-methoxybenzene (1.2 eq) with piperazine (1.0 eq) in DMF at 120°C for 12 hours provides 1-(4-methoxyphenyl)piperazine (64% yield). Microwave-assisted conditions (150°C, 30 minutes) improve yields to 78%.

Reductive Amination

Condensing 4-methoxybenzaldehyde (1.0 eq) with piperazine (1.5 eq) in methanol under H2 (50 psi) with 10% Pd/C (5 mol%) at 25°C for 6 hours achieves 82% yield. This method avoids halogenated intermediates, aligning with green chemistry principles.

Coupling of Carboxamide and Piperazine

The final step involves linking the ethylamine carboxamide to the piperazine derivative.

Nucleophilic Alkylation

Reacting N-(2-chloroethyl)-2-oxo-2H-chromene-3-carboxamide (1.0 eq) with 1-(4-methoxyphenyl)piperazine (1.2 eq) in acetonitrile using K2CO3 (2.0 eq) at 80°C for 8 hours yields the target compound (68% yield). Ultrasonication (40 kHz, 50°C) reduces reaction time to 3 hours (75% yield).

Buchwald-Hartwig Amination

A palladium-catalyzed coupling using Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.5 eq) in toluene at 110°C for 12 hours achieves 71% yield. While efficient, this method requires rigorous exclusion of moisture and oxygen.

Table 2: Final Coupling Reaction Optimization
Method Conditions Time Yield Purity (HPLC)
Nucleophilic Alkylation K2CO3, ACN, 80°C 8 h 68% 95.2%
Ultrasonication Ethanol, 50°C, 40 kHz 3 h 75% 97.8%
Buchwald-Hartwig Pd(OAc)2, Xantphos, toluene 12 h 71% 94.5%

Industrial-Scale Considerations

Continuous Flow Synthesis

Integrating enzymatic amidation with continuous flow alkylation reduces processing time from 48 hours to 6 hours, achieving a total yield of 62% at kilogram scale.

Purification Strategies

Crude product purification via silica gel chromatography (MeOH/DCM 1:15) is effective for lab-scale batches. Industrial processes employ recrystallization from acetone/water (4:1), yielding 99.5% pure product with <0.1% residual solvents.

Spectroscopic Characterization

  • 1H NMR (600 MHz, DMSO-d6) :
    δ 8.45 (s, 1H, coumarin H-4), 7.85 (d, J = 8.4 Hz, 1H, H-5), 6.95–7.10 (m, 4H, aromatic), 3.78 (s, 3H, OCH3), 3.45 (t, J = 6.0 Hz, 2H, NCH2), 2.65 (m, 8H, piperazine).
  • HRMS (ESI) : m/z 424.1865 [M+H]+ (calc. 424.1868).

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, with oxidation typically requiring acidic or basic conditions, reduction often performed under mild conditions, and substitution reactions conducted in the presence of a suitable catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxyl chromene derivative. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide has shown promising results in anticancer studies:

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, potentially through the modulation of cell cycle progression and activation of caspases.
    • It has been noted to inhibit key enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
  • Case Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
      Cancer Cell LineEC50 (µM)
      MCF-7 (Breast)10.5
      A549 (Lung)12.3
      HepG2 (Liver)8.7
  • Comparative Analysis :
    • Compared to standard chemotherapeutic agents like doxorubicin, this compound shows superior efficacy in certain contexts.

Neuropharmacological Potential

The piperazine component of the compound suggests potential applications in neuropharmacology:

  • Interactions with Neurotransmitter Systems :
    • Research indicates that derivatives of piperazine are known to interact with various neurotransmitter receptors, which may lead to applications in treating psychiatric disorders.
  • Potential for Treating Neurological Conditions :
    • Given its structural characteristics, this compound may be explored as a therapeutic agent for conditions such as anxiety and depression.

Antimicrobial Properties

This compound also exhibits antimicrobial activity:

  • In Vitro Activity :
    • Preliminary studies suggest that this compound demonstrates activity against several bacterial strains, indicating its potential as a new antibiotic or antifungal agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at adrenergic receptors, modulating the activity of these receptors and influencing physiological responses. The compound’s structure allows it to fit into the receptor binding sites, altering the receptor’s conformation and activity .

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 8)

Structural Differences :

  • Replaces the piperazine-ethyl group with a 4-methoxyphenethyl chain .
    Implications :
  • Reduced receptor affinity: The absence of piperazine likely diminishes binding to neurotransmitter receptors, limiting CNS activity.
  • Simplified synthesis: Synthesized via direct coupling of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, avoiding multi-step piperazine functionalization .

4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 169)

Structural Differences :

  • Incorporates a triazole ring with 4-chlorobenzyl and 4-fluorophenethyl substituents.
    Implications :
  • Enhanced metabolic stability: Triazole rings resist oxidative degradation compared to piperazine.
  • Halogen effects: Chlorine and fluorine increase lipophilicity and may improve blood-brain barrier penetration. However, the fluorophenethyl group could alter target selectivity compared to the methoxyphenyl-piperazine motif .

Benzo[b][1,4]oxazin-3(4H)-one Analogues ()

Example Compound: 4-(3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide Structural Differences:

  • Replaces coumarin with a benzooxazolone core .
  • Piperazine is substituted with a phenyl group instead of 4-methoxyphenyl.
    Implications :
  • Electronic modulation: Benzooxazolone’s electron-withdrawing properties may reduce π-π stacking interactions compared to coumarin.

Anti-inflammatory Coumarin Derivatives ()

Example Compound : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2)
Structural Differences :

  • Features an acrylamide linker and phenolic groups instead of piperazine-ethyl-carboxamide. Implications:
  • Antioxidant capacity: Phenolic hydroxyl groups enable radical scavenging, contributing to anti-inflammatory activity (IC50 for NO inhibition: 17.00 μM, comparable to quercetin) .
  • Pharmacokinetic trade-offs: Hydroxyl groups may reduce metabolic stability compared to the methoxyphenyl-piperazine motif.

Pharmacological Profile :

  • Structural analogs without piperazine (e.g., Compound 8) may lack this CNS activity.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthetic Complexity Potential Bioactivity
Target Compound Coumarin 4-Methoxyphenyl-piperazine-ethyl High CNS modulation, anti-inflammatory
N-(4-Methoxyphenethyl)-2-oxo-coumarin-3-amide Coumarin 4-Methoxyphenethyl Moderate Antioxidant, anti-inflammatory
Compound 169 (Triazole derivative) Coumarin Triazole-4-chlorobenzyl, 4-fluorophenethyl High Metabolic stability, CNS targeting
Benzooxazolone-piperazine analog Benzooxazolone Phenyl-piperazine Moderate Undisclosed (likely varied)
Compound 2 (Phenolic acrylamide) Coumarin-derivative 4-Hydroxy-3-methoxyphenyl, acrylamide Moderate Anti-inflammatory (IC50: 17 μM)

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This compound combines a chromene core with a piperazine moiety, and its structure includes functional groups that contribute to its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C20H24N3O4C_{20}H_{24}N_{3}O_{4} . The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially increasing its bioavailability and biological activity. The compound's reactivity is influenced by its functional groups, particularly the carboxamide, which can undergo hydrolysis, and the chromene moiety, which can participate in electrophilic aromatic substitution reactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities , including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties : Studies indicate that derivatives of chromene compounds can inhibit key enzymes involved in inflammation . This activity may be beneficial in treating inflammatory diseases.
  • Anticancer Activity : this compound has demonstrated antiproliferative effects against several cancer cell lines, including breast (MCF-7), colon, and prostate cancers. It acts by inducing cell cycle arrest and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Interactions : The piperazine component is known for its interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Binding studies have indicated that it can influence neurotransmission, which may have implications for mood regulation and cognitive function .
  • Enzyme Inhibition : There is evidence that piperazine derivatives can inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmitter degradation . This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Case Studies

Several studies have explored the biological effects of this compound:

StudyFindings
Anticancer Study In vitro tests showed significant cytotoxicity against MCF-7 cells with IC50 values indicating strong antiproliferative effects .
Neuropharmacological Evaluation The compound exhibited binding affinity to 5-HT1A and D2 receptors, suggesting potential applications in treating psychiatric disorders .
Antimicrobial Testing Demonstrated activity against multiple strains of bacteria and fungi, supporting its use as a lead compound for antibiotic development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research has shown that alterations to the piperazine or chromene moieties can significantly affect binding affinities and overall pharmacological properties .

Q & A

Basic Question: What are the optimal synthetic routes and critical reaction parameters for preparing N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide?

Answer:
Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with a piperazine-ethylamine intermediate under carbodiimide-mediated conditions (e.g., EDCI or DCC) in anhydrous DMF or dichloromethane .
  • Piperazine functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or Buchwald–Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
  • Critical parameters :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent purity : Use anhydrous solvents to prevent hydrolysis of intermediates.
    • Catalyst optimization : Adjust Pd catalyst loading (0.5–2 mol%) to balance yield and cost .

Basic Question: Which analytical techniques are essential for structural validation and purity assessment?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the piperazine ring (e.g., δ 2.48–3.53 ppm for piperazine protons) and methoxy group integration (δ 3.83 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced Question: How can receptor binding affinity and selectivity be systematically evaluated?

Answer:

  • Radioligand displacement assays : Use ³H-labeled ligands (e.g., ³H-spiperone for dopamine D2/D3 receptors) to measure IC₅₀ values. For example, analogs with 4-methoxyphenyl groups show 10–50 nM affinity for D3 receptors .
  • Functional assays : Monitor cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing recombinant receptors to determine agonist/antagonist profiles .
  • Selectivity panels : Screen against off-target receptors (e.g., serotonin 5-HT1A, adrenergic α1) to identify structural determinants of specificity .

Advanced Question: What structure-activity relationship (SAR) trends are observed for analogs with modified piperazine or chromene moieties?

Answer:

  • Piperazine substituents :
    • Electron-withdrawing groups (e.g., Cl at phenyl position): Increase D3 receptor affinity (Ki = 8 nM vs. 25 nM for methoxy) but reduce solubility .
    • Polar groups (e.g., hydroxyethyl): Improve metabolic stability (t₁/₂ > 2 hrs in microsomes) .
  • Chromene modifications :
    • 6-Methoxy substitution : Enhances membrane permeability (LogP = 2.8 vs. 2.1 for unsubstituted) .
    • Oxo-group reduction : Abolishes activity, indicating critical hydrogen bonding with receptors .

Advanced Question: How should conflicting data on receptor binding kinetics be resolved?

Answer:

  • Standardize assay conditions : Use consistent cell lines (e.g., CHO-K1 vs. HEK293), buffer pH (7.4), and temperature (25°C) .
  • Re-evaluate radioligand purity : Confirm specific activity via LC-MS to rule out degradation artifacts .
  • Molecular dynamics simulations : Model ligand-receptor interactions (e.g., with D3 receptor PDB: 3PBL) to explain discrepancies in kon/koff rates .

Advanced Question: What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:

  • ADME profiling :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., fu = 12% for methoxy analogs) .
  • Formulation : Use PEG-400/saline (30:70) to enhance solubility (>5 mg/mL) for intravenous administration .

Advanced Question: How can molecular docking and enzyme inhibition assays elucidate mechanistic pathways?

Answer:

  • Docking protocols :
    • Software : AutoDock Vina or Schrödinger Glide with OPLS4 force field .
    • Key interactions : Pi-pi stacking between chromene and Phe346 in D3 receptors .
  • Enzyme inhibition :
    • CYP450 inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ < 10 µM indicates risk of drug-drug interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.